6-Chloro-2-fluoro-3-(methoxymethoxy)phenylboronic acid
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Overview
Description
6-Chloro-2-fluoro-3-(methoxymethoxy)phenylboronic acid is an organoboron compound with the molecular formula C8H9BClFO4 and a molecular weight of 234.42 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chloro, fluoro, and methoxymethoxy groups. It is used in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
The synthesis of 6-Chloro-2-fluoro-3-(methoxymethoxy)phenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-2-fluoro-3-hydroxybenzaldehyde.
Methoxymethylation: The hydroxyl group of the starting material is protected by converting it into a methoxymethoxy group using methoxymethyl chloride and a base such as sodium hydride.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
6-Chloro-2-fluoro-3-(methoxymethoxy)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions under appropriate conditions.
Scientific Research Applications
6-Chloro-2-fluoro-3-(methoxymethoxy)phenylboronic acid has several scientific research applications:
Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: This compound is used in the development of new drugs and therapeutic agents due to its ability to form stable carbon-carbon bonds.
Material Science: It is used in the synthesis of advanced materials with specific properties for applications in electronics and nanotechnology.
Mechanism of Action
The mechanism of action of 6-Chloro-2-fluoro-3-(methoxymethoxy)phenylboronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
6-Chloro-2-fluoro-3-(methoxymethoxy)phenylboronic acid can be compared with other boronic acid derivatives such as:
4-Methoxyphenylboronic acid: This compound has a methoxy group at the para position and is used in similar cross-coupling reactions.
Phenylboronic acid: A simpler boronic acid derivative without any additional substituents, commonly used in organic synthesis.
4-Fluorophenylboronic acid: This compound has a fluoro group at the para position and is used in various coupling reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
[6-chloro-2-fluoro-3-(methoxymethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClFO4/c1-14-4-15-6-3-2-5(10)7(8(6)11)9(12)13/h2-3,12-13H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXAXFAXVZBDEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OCOC)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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